Technical Guide: Discovery and Development of CPI-571
Technical Guide: Discovery and Development of CPI-571
A Mechanistic Deep Dive into CBP/EP300 Bromodomain Inhibition
Executive Summary
CPI-571 is a potent, selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) . Discovered by Constellation Pharmaceuticals (now part of MorphoSys/Novartis), this compound serves as a critical chemical probe in the study of epigenetic regulation, specifically within the context of Regulatory T cell (Treg) biology and cancer immunotherapy.
Unlike the widely known BET inhibitors (e.g., CPI-0610), CPI-571 targets the non-BET bromodomains of CBP/EP300, which are distinct transcriptional co-activators. This guide details the discovery logic, chemical synthesis, mechanistic validation, and experimental protocols required to utilize CPI-571 effectively in research.
Part 1: Scientific Foundation & Target Rationale
1.1 The Epigenetic Target: CBP/EP300
CBP and EP300 are highly homologous paralogs that function as histone acetyltransferases (HATs) and transcriptional co-activators. They possess a single bromodomain (BRD) that recognizes acetylated lysine residues on histone tails (specifically H3K18ac and H3K27ac) and non-histone proteins.
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Physiological Role: They bridge transcription factors (e.g., p53, NF-κB, FoxP3) to the basal transcriptional machinery.
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Pathological Role: In oncology, CBP/EP300 are often dysregulated.[1] In immunology, they are essential for the stability and function of FoxP3+ Tregs.
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Therapeutic Hypothesis: Selective inhibition of the CBP/EP300 bromodomain disrupts the chromatin recruitment of these co-activators, thereby impairing Treg-mediated immunosuppression in the tumor microenvironment (TME) without abolishing the catalytic HAT activity entirely.
1.2 The CPI-571 Series
CPI-571 belongs to a series of benzo[7]annulene and tetrahydroisoquinoline derivatives developed to achieve high selectivity over the BET family (BRD4) and other bromodomains. It is often utilized alongside its analogs, CPI-644 and CPI-703 , to validate on-target effects through structure-activity relationship (SAR) studies.
Part 2: Discovery & Chemical Synthesis
The discovery of CPI-571 followed a fragment-based drug design (FBDD) approach, optimizing for ligand efficiency and selectivity.
2.1 Synthetic Pathway
The synthesis of CPI-571 and its analogs (CPI-644, CPI-703) typically proceeds via a convergent route involving key intermediates.
Core Synthesis Logic:
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Scaffold Formation: Construction of the core benzo-fused ring system (e.g., from 1-bromo-2-fluoro-3-nitrobenzene).
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Coupling: Reaction of Intermediate A (core scaffold) with Intermediate B (side chain) to introduce diversity.
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Chiral Resolution: Separation of enantiomers to isolate the active eutomer (often the S-enantiomer in this class).
2.2 Mechanism of Action (Binding Mode)
CPI-571 functions as a competitive inhibitor of the acetyl-lysine (Kac) binding pocket.
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Anchor Point: The molecule forms a critical hydrogen bond with the conserved asparagine residue (Asn1168 in CBP) deep within the binding pocket.
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Selectivity Filter: It exploits the unique "ZA loop" and "BC loop" conformations of CBP/EP300, which differ sterically from the BET family, ensuring >100-fold selectivity against BRD4.
Part 3: Experimental Protocols & Validation
To ensure scientific integrity, the use of CPI-571 must be validated using the following self-verifying protocols.
3.1 Biochemical Validation: AlphaLISA Assay
Objective: Determine the IC50 of CPI-571 against the CBP bromodomain.
Protocol:
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Reagents: Biotinylated-H4 peptide (acetylated), His-tagged CBP bromodomain, Streptavidin-Donor beads, and Nickel-Chelate Acceptor beads.
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Reaction: Incubate CBP protein (10 nM) with CPI-571 (serial dilution) for 30 mins at RT in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
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Competition: Add Biotin-H4 peptide (20 nM) and incubate for 60 mins.
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Detection: Add Acceptor beads (10 µg/mL) and Donor beads (10 µg/mL). Incubate 60 mins in dark.
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Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 615 nm).
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Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
3.2 Biophysical Validation: Differential Scanning Fluorimetry (DSF)
Objective: Confirm direct physical binding via thermal shift (
Protocol:
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Mix: 2 µM CBP bromodomain + 10 µM CPI-571 + 5x SYPRO Orange dye in PCR buffer.
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Run: Perform melt curve analysis on a RT-PCR machine (25°C to 95°C, 1°C/min ramp).
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Result: A positive shift (
) compared to DMSO control indicates specific binding.
3.3 Cellular Validation: Treg Suppression Assay
Objective: Measure the functional impact of CPI-571 on Treg stability.
Protocol:
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Cell Source: Isolate CD4+CD25+CD127lo Tregs from human PBMCs.
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Treatment: Activate Tregs with anti-CD3/CD28 beads + IL-2. Treat with CPI-571 (0.1 - 5 µM) for 3-5 days.
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Readout:
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Flow Cytometry: Intracellular stain for FoxP3 and CTLA-4 .
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Result: Expect dose-dependent downregulation of FoxP3 MFI (Mean Fluorescence Intensity) without significant cytotoxicity (Annexin V negative).
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Part 4: Data Visualization
4.1 Signaling Pathway: CBP/EP300 in Treg Biology
The following diagram illustrates the mechanism by which CPI-571 disrupts Treg function.
Caption: Mechanism of Action.[1][2] CPI-571 displaces CBP/EP300 from acetylated chromatin at the FoxP3 locus, leading to reduced FoxP3 expression and restoration of anti-tumor immunity.
4.2 Discovery Pipeline Comparison
The table below contextualizes CPI-571 within the broader Constellation Pharmaceuticals probe series.
| Compound | Role | Potency (CBP IC50) | Selectivity (vs BRD4) | Key Application |
| CPI-571 | Active Probe | ~100 - 500 nM | >100-fold | Initial SAR & Treg Validation |
| CPI-644 | Optimized Probe | < 50 nM | >250-fold | Potent cellular assays |
| CPI-703 | Lead Probe | < 50 nM | >250-fold | In vivo pharmacodynamics |
| CPI-644-(-) | Negative Control | > 10 µM | N/A | Specificity check |
Part 5: References
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Targeting the Bromodomain of CBP/EP300 Source: Constellation Pharmaceuticals / ResearchGate Context: Detailed DSF binding data for CPI-571 and analogs.
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Discovery of Benzodiazepinone CBP/EP300 Inhibitors (Related Series) Source: ACS Medicinal Chemistry Letters Context: Describes the broader chemical scaffold evolution (CPI-637 series) relevant to CPI-571.
Sources
- 1. CBP/P300 BRD Inhibition Reduces Neutrophil Accumulation and Activates Antitumor Immunity in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes leukocytes from the bone marrow via the endocrine stress response - PMC [pmc.ncbi.nlm.nih.gov]
